Cas no 14486-16-9 (H-MET-LEU-OH)

H-MET-LEU-OH 化学的及び物理的性質
名前と識別子
-
- L-Leucine, L-methionyl-
- 2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoic acid
- H-MET-LEU-OH
- Met-Leu
- MET-LEU CRYSTALLINE
- L-Met-L-Leu
- L-MET-LEU
- L-METHIONYL-L-LEUCINE
- (S)-2-((S)-2-Amino-4-(methylthio)butanamido)-4-methylpentanoic acid
-
- MDL: MFCD00038298
- インチ: InChI=1S/C11H22N2O3S/c1-7(2)6-9(11(15)16)13-10(14)8(12)4-5-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1
- InChIKey: PBOUVYGPDSARIS-IUCAKERBSA-N
- ほほえんだ: CC(C[C@H](NC([C@@H](N)CCSC)=O)C(O)=O)C
計算された属性
- せいみつぶんしりょう: 262.13500
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 9
じっけんとくせい
- 密度みつど: 1.143±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(26 g/l)(25ºC)、
- PSA: 117.72000
- LogP: 1.77350
H-MET-LEU-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M222085-50mg |
H-MET-LEU-OH |
14486-16-9 | 50mg |
$ 70.00 | 2022-06-02 | ||
TRC | M222085-100mg |
H-MET-LEU-OH |
14486-16-9 | 100mg |
$ 115.00 | 2022-06-02 | ||
abcr | AB476706-1 g |
H-Met-Leu-OH; . |
14486-16-9 | 1g |
€310.50 | 2023-03-31 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M9630-1G |
Met-Leu |
14486-16-9 | 1G |
4206.73 | 2021-05-19 | ||
abcr | AB476706-1g |
H-Met-Leu-OH; . |
14486-16-9 | 1g |
€328.80 | 2025-02-16 | ||
TRC | M222085-10mg |
H-MET-LEU-OH |
14486-16-9 | 10mg |
$ 50.00 | 2022-06-02 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M121444-100mg |
Met-Leu |
14486-16-9 | 100mg |
¥689.00 | 2021-05-21 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M121444-25mg |
Met-Leu |
14486-16-9 | 25mg |
¥379.00 | 2021-05-21 | ||
Ambeed | A768522-1g |
(S)-2-((S)-2-Amino-4-(methylthio)butanamido)-4-methylpentanoic acid |
14486-16-9 | 95+% | 1g |
$325.0 | 2024-04-23 |
H-MET-LEU-OH 関連文献
-
Guangjin Hou,Sivakumar Paramasivam,In-Ja L. Byeon,Angela M. Gronenborn,Tatyana Polenova Phys. Chem. Chem. Phys. 2010 12 14873
-
Christina Rappel,Dirk Schauml?ffel J. Anal. At. Spectrom. 2010 25 1963
-
3. Assignment of the far-infrared band characteristic of L-methionine with α-helical conformationRyoichi Katakai,Yasuko Lizuka J. Chem. Soc. Chem. Commun. 1982 1027
-
Chuanli Hou,Wangqian Sha,Yujuan Li,Maojin Yao,Jiaoyan Ren Food Funct. 2022 13 10546
-
Sampath Satti,Pan Deng,Kerryn Matthews,Simon P. Duffy,Hongshen Ma Lab Chip 2020 20 3096
-
Xingyu Lu,Huilan Zhang,Manman Lu,Alexander J. Vega,Guangjin Hou,Tatyana Polenova Phys. Chem. Chem. Phys. 2016 18 4035
-
Weixia Wang,Jie Chen,Dake Wang,Yanmei Shen,Like Yang,Tuo Zhang,Jia Ge Anal. Methods 2021 13 789
-
Shing-Yi Cheng,Steven Heilman,Max Wasserman,Shivaun Archer,Michael L. Shuler,Mingming Wu Lab Chip 2007 7 763
-
9. Characterization of L-methionine in a peptide α-helix by far-infrared spectroscopy. Synthesis and examination of sequential polypeptides containing L-methionineRyoichi Katakai,Yasuko Iizuka J. Chem. Soc. Perkin Trans. 1 1984 2665
-
10. Synthesis of oligopeptides having alternate L-leucyl and L-methionyl residuesRyoichi Katakai,Yohko Nakayama J. Chem. Soc. Perkin Trans. 1 1977 292
H-MET-LEU-OHに関する追加情報
Professional Introduction to L-Leucine, L-methionyl- (CAS No. 14486-16-9)
L-Leucine, L-methionyl- (CAS No. 14486-16-9) is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its specific amino acid composition, has garnered considerable attention due to its multifaceted applications in drug development and metabolic research. The inclusion of both leucine and methionine in its structure imparts unique biochemical properties that make it a valuable component in various synthetic and therapeutic formulations.
The molecular structure of L-Leucine, L-methionyl- (CAS No. 14486-16-9) consists of a combination of leucine and methionine residues, which are essential amino acids involved in numerous biological processes. Leucine, being an branched-chain amino acid (BCAA), plays a crucial role in protein synthesis and muscle repair, while methionine is known for its involvement in the initiation of protein synthesis and as a precursor for various sulfur-containing compounds. The synergistic effect of these two amino acids in the compound makes it particularly interesting for researchers exploring novel therapeutic avenues.
Recent advancements in the field of proteomics and metabolomics have highlighted the importance of L-Leucine, L-methionyl- (CAS No. 14486-16-9) in understanding complex biological pathways. Studies have demonstrated that this compound can influence the expression of key enzymes involved in amino acid metabolism, thereby affecting overall cellular function. For instance, research has shown that it can modulate the activity of methionine adenosyltransferase (MAT), an enzyme critical for the synthesis of S-adenosylmethionine (SAM), which is a universal methyl donor involved in numerous biochemical reactions.
In the realm of drug development, L-Leucine, L-methionyl- (CAS No. 14486-16-9) has been explored as a potential candidate for enhancing the bioavailability and stability of therapeutic proteins. Its ability to interact with other amino acids and peptides suggests that it could be used to improve the formulation of peptide-based drugs. Furthermore, its role in modulating metabolic pathways makes it a promising candidate for applications in nutraceuticals and dietary supplements aimed at supporting immune function and reducing inflammation.
The synthesis of L-Leucine, L-methionyl- (CAS No. 14486-16-9) involves sophisticated chemical processes that ensure high purity and yield. Advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS) and enzymatic catalysis, are employed to achieve the desired product quality. These methods not only enhance the efficiency of production but also minimize side reactions, ensuring that the final product meets stringent pharmaceutical standards.
From a regulatory perspective, the use of L-Leucine, L-methionyl- (CAS No. 14486-16-9) is subject to rigorous guidelines to ensure safety and efficacy. Regulatory bodies such as the FDA and EMA have established specific protocols for the testing and approval of compounds used in pharmaceuticals. Compliance with these regulations is essential to ensure that products containing this compound are safe for human use and deliver the intended therapeutic benefits.
The future prospects for L-Leucine, L-methionyl- (CAS No. 14486-16-9) are promising, with ongoing research exploring its potential applications in areas such as cancer therapy and neurodegenerative diseases. For instance, studies have indicated that it may play a role in regulating cell growth and apoptosis, making it a potential candidate for developing novel anticancer agents. Additionally, its ability to modulate neurotransmitter levels suggests that it could be beneficial in treating neurological disorders.
In conclusion, L-Leucine, L-methionyl- (CAS No. 14486-16-9) is a versatile compound with significant implications in pharmaceutical chemistry and biochemistry. Its unique structure and biochemical properties make it a valuable tool for researchers investigating various biological processes and therapeutic applications. As our understanding of its mechanisms continues to evolve, so too will its role in advancing medical science and improving patient care.
14486-16-9 (H-MET-LEU-OH) 関連製品
- 17351-32-5(N-Formyl-Met-Ala-Ser)
- 144189-71-9(β-Amyloid (22-35))
- 131602-53-4(β-Amyloid (25-35))
- 1999-43-5(DL-Alanyl-DL-methionine)
- 946372-69-6(N-(2-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide)
- 1805475-72-2(Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoate)
- 866895-87-6(4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline)
- 2229584-21-6(1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene)
- 2803863-04-7(1-(azetidin-3-yl)-5-bromo-1H-1,2,4-triazole hydrochloride)
- 927050-41-7(1-3-(4-chlorophenyl)-5-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylethan-1-one)
